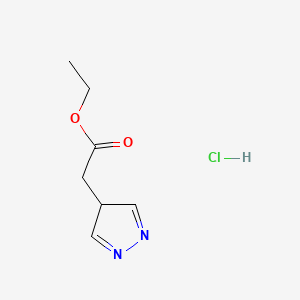

1H-Pyrazole-4-acetic acid ethyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

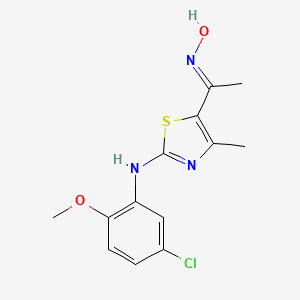

1H-Pyrazole-4-acetic acid ethyl ester hydrochloride is a compound that belongs to the pyrazole family . Pyrazoles are five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A patent suggests that the reaction of a compound of formula (II) and the hydrazine of formula (III) can form the pyrazole derivative .Molecular Structure Analysis

The molecular structure of pyrazole derivatives consists of a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The structure of the specific compound “1H-Pyrazole-4-acetic acid ethyl ester hydrochloride” is not explicitly mentioned in the search results.Chemical Reactions Analysis

Pyrazole derivatives are involved in several reactions. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also involved in Suzuki-Miyaura cross-coupling reactions, transesterification reactions , and other reactions as described in the Organic Chemistry Portal .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary depending on their substituent groups . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The specific physical and chemical properties of “1H-Pyrazole-4-acetic acid ethyl ester hydrochloride” are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Biological Applications

Pyrazole-containing compounds, such as MFCD31812916, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological fields . They have diverse and valuable synthetical, biological, and photophysical properties .

Physical-Chemical Applications

In the physical-chemical field, pyrazole derivatives are used due to their unique properties. They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Material Science Applications

In material science, pyrazole derivatives are used due to their structural versatility and the ability to form complex structures with various relevant examples .

Industrial Applications

Pyrazole derivatives are also used in various industrial fields. Their synthetical versatility allows the obtention of industrially crucial chemicals .

Medicine and Healthcare

In medicine and healthcare, pyrazole derivatives are used to develop new drugs, medical treatments, and vaccines. They are also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools .

Agriculture

In agriculture, pyrazole derivatives are used due to their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mecanismo De Acción

While the specific mechanism of action for “1H-Pyrazole-4-acetic acid ethyl ester hydrochloride” is not mentioned in the search results, pyrazole derivatives are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are also used as potential JAK2 inhibitors for myeloproliferative disorders therapy .

Direcciones Futuras

Pyrazole derivatives have garnered substantial interest from researchers due to their diverse biological activities and their use in various sectors of the chemical industry . The aim of future research is to develop more efficient and selective synthesis methods for pyrazole derivatives and to find new and improved applications .

Propiedades

IUPAC Name |

ethyl 2-(4H-pyrazol-4-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-9-5-6;/h4-6H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIYYKIMJKZHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C=NN=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-PyraZole-4-acetic acid ethyl ester hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6416577.png)